molecular formula C8H6Br2N4 B11798223 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11798223
M. Wt: 317.97 g/mol
InChI Key: PZAMJDZRJFFACZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of two bromine atoms attached to the phenyl and triazole rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Bromination: The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position.

    Cyclization: The brominated phenyl compound undergoes cyclization with an azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another brominated heterocycle with potential biological activities.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of therapeutic agents.

Uniqueness

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern and the presence of both bromine and amine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H6Br2N4

Molecular Weight

317.97 g/mol

IUPAC Name

5-bromo-2-(2-bromophenyl)triazol-4-amine

InChI

InChI=1S/C8H6Br2N4/c9-5-3-1-2-4-6(5)14-12-7(10)8(11)13-14/h1-4H,(H2,11,13)

InChI Key

PZAMJDZRJFFACZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)Br)N)Br

Origin of Product

United States

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